
1,1'-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is a chemical compound known for its unique structure and properties It belongs to the class of isothiocyanates, which are compounds containing the functional group -N=C=S
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) typically involves the reaction of amines with phenyl isothiocyanate. This reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene and under nitrogen protection to prevent oxidation . The yields of the products can be quite high, often exceeding 90%, making this method efficient and suitable for industrial production.
Industrial Production Methods
For industrial production, the synthesis method must be scalable, safe, and cost-effective. The method involving the reaction of amines with phenyl isothiocyanate meets these criteria due to its low toxicity, low cost, and high yield. This method also produces fewer by-products, making it environmentally friendly and easier to purify the final product .
化学反应分析
Types of Reactions
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often in the presence of a solvent and under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions with 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) depend on the specific reagents and conditions used. For example, reactions with amines typically yield thiourea derivatives, while reactions with alcohols can produce isothiocyanate esters .
科学研究应用
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Industry: Used in the production of polymers and other materials due to its reactive isothiocyanate groups.
作用机制
The mechanism of action of 1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) involves its reactive isothiocyanate groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity allows the compound to modify proteins and other biomolecules, potentially inhibiting their function. For example, its inhibition of aldehyde dehydrogenase involves the formation of a covalent bond with the enzyme, preventing it from catalyzing its normal reactions .
相似化合物的比较
Similar Compounds
1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene: Another isothiocyanate compound with similar reactivity but different substituents on the benzene ring.
Phenyl isothiocyanate: A simpler isothiocyanate compound used in similar types of reactions.
Uniqueness
1,1’-Sulfonylbis(3-isothiocyanato-4-phenoxybenzene) is unique due to its dual isothiocyanate groups and the presence of a sulfonyl linkage, which can provide additional reactivity and binding sites compared to simpler isothiocyanates. This makes it particularly useful in applications requiring multiple reactive sites, such as in the synthesis of complex organic molecules and in the modification of biomolecules .
属性
CAS 编号 |
40939-81-9 |
|---|---|
分子式 |
C26H16N2O4S3 |
分子量 |
516.6 g/mol |
IUPAC 名称 |
2-isothiocyanato-4-(3-isothiocyanato-4-phenoxyphenyl)sulfonyl-1-phenoxybenzene |
InChI |
InChI=1S/C26H16N2O4S3/c29-35(30,21-11-13-25(23(15-21)27-17-33)31-19-7-3-1-4-8-19)22-12-14-26(24(16-22)28-18-34)32-20-9-5-2-6-10-20/h1-16H |
InChI 键 |
GTFHAIFECNAAJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)OC4=CC=CC=C4)N=C=S)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


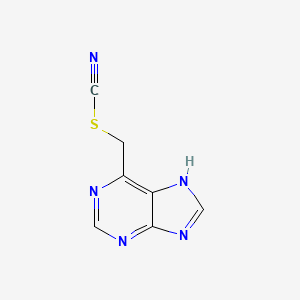
![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)
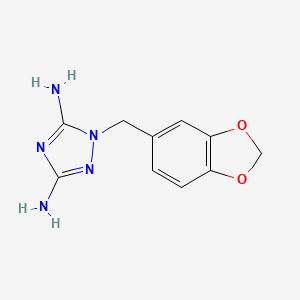
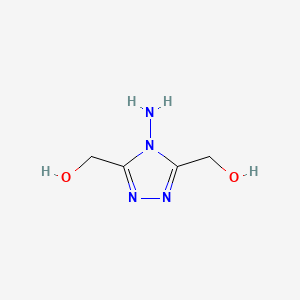
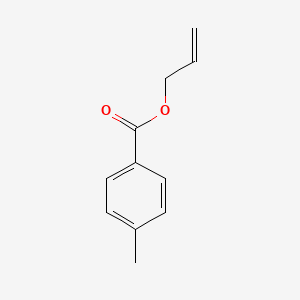
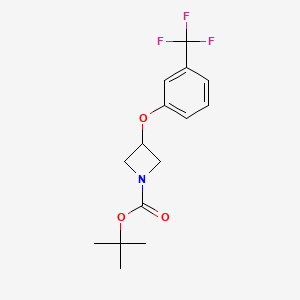

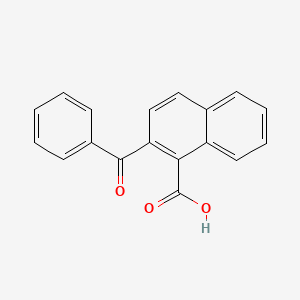

![4,5,6,7-Tetrahydrothieno[3,2-b]pyridine](/img/structure/B13993910.png)
![[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
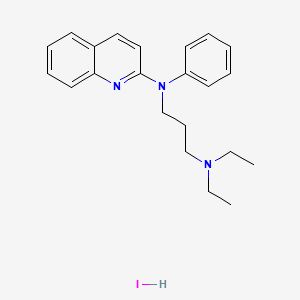
![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)
